molecular formula C24H32O8 B15123558 Phorbol-13,20-diacetate CAS No. 41621-85-6

Phorbol-13,20-diacetate

Cat. No.: B15123558
CAS No.: 41621-85-6
M. Wt: 448.5 g/mol
InChI Key: VCQRVYCLJARKLE-UHFFFAOYSA-N
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Description

Phorbol-13,20-diacetate is a diterpenoid ester derived from phorbol, a tetracyclic tigliane-type compound. Structurally, it features acetyl groups at the C-13 and C-20 hydroxyl positions (IUPAC name: [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate) . Its synthesis involves oxidation of this compound with chromium trioxide/pyridine to yield phorbol-12-on-13,20-diacetate, followed by selective reduction of the α,β-unsaturated ketone to produce neothis compound, a positional isomer . Key physical properties include:

  • Phorbol-12-on-13,20-diacetate: Melting point 144.5–145°C, Rf 0.67 (SiO₂/CH₂Cl₂) .
  • Neothis compound: Melting point 172–174°C, Rf 0.52 (SiO₂/CH₂Cl₂) .

Spectroscopic analyses (UV, IR, NMR, and circular dichroism) confirm the absence of electronic interaction between carbonyl groups in phorbol-12-on-13,20-diacetate, excluding a 1,2-diketone structure .

Properties

CAS No.

41621-85-6

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3

InChI Key

VCQRVYCLJARKLE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

Mechanism of Action

Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Esterification Patterns

Phorbol-13,20-diacetate differs from related compounds in ester group positions and substituents:

Compound Esterification Sites Key Structural Features Biological Relevance
This compound C-13, C-20 Acetyl groups at C-13 and C-20; cyclopropane ring Non-tumor promoter; weak PKC binding
Phorbol-12,13-diacetate C-12, C-13 Acetyl groups at C-12 and C-13 Binds PKC; tumor-promoting activity
12-O-Tetradecanoylphorbol-13-acetate (TPA) C-12 (tetradecanoyl), C-13 (acetyl) Long-chain ester at C-12 Potent PKC activator; tumor promoter
12-Deoxythis compound C-13, C-20; lacks C-12 hydroxyl Deoxygenation at C-12 Cytotoxic activity; anti-HIV potential
Protein Kinase C (PKC) Binding and Tumor Promotion
  • This compound: Exhibits minimal PKC binding (IC₅₀ = 2300 nM in radioimmunoassays) and lacks tumor-promoting activity . In contrast, TPA (IC₅₀ = 1.7 μM) and phorbol-12,13-diacetate (IC₅₀ = 184 nM) show strong PKC affinity and tumor promotion .
  • Phorbol-13-acetate : Retains moderate PKC binding (IC₅₀ = 8.2 nM) but lacks the tumor-promoting efficacy of TPA .
Antiviral and Cytotoxic Effects
  • This compound: Demonstrates weak anti-chikungunya virus activity (EC₅₀ = 24.6 ± 7.1 μM, selectivity index = 1.7) compared to 4α-phorbol-12,13-didecanoate (EC₅₀ = 1.5 ± 0.1 μM, SI = 2.2) .
  • 12-Deoxythis compound : Shows cytotoxicity against C8166 cells, highlighting structural dependence of bioactivity .
Gene Regulation
  • TPA reactivates silent rRNA genes in hybrid cells, whereas This compound and phorbol itself are inactive .

Key Data Tables

Table 2: Physical Properties of Key Derivatives

Compound Melting Point (°C) Rf Value Key Spectral Features
Phorbol-12-on-13,20-diacetate 144.5–145 0.67 Non-interacting carbonyls (CD)
Neothis compound 172–174 0.52 α,β-unsaturated ketone reduction

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